molecular formula C6H3ClIN3 B2788173 6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1415314-22-5

6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2788173
CAS No.: 1415314-22-5
M. Wt: 279.47
InChI Key: LENYWTQYOHGJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1935975-20-4) is a halogenated heterocyclic compound with the molecular formula C₆H₄ClIN₄ and a molecular weight of 294.48 g/mol . The presence of both chlorine and iodine substituents at positions 6 and 8, respectively, confers unique electronic and steric properties. While the compound is listed as discontinued in commercial catalogs , its structural features align with bioactive triazolopyridine derivatives known for applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENYWTQYOHGJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanistic Insights

  • Oxidative CDC : Driven by molecular oxygen, this method relies on sequential N-C and N-N bond formation, optimized with acetic acid to minimize by-products .

  • Microwave Irradiation : Enhances reaction rates and selectivity, enabling catalyst-free synthesis under controlled thermal conditions .

Functionalization Reactions

The compound’s chlorine (Cl) and iodine (I) substituents enable diverse functionalization through substitution and coupling reactions:

Nucleophilic Substitution

  • Cl Substitution : Susceptible to displacement by strong nucleophiles (e.g., amines, thiolates) under basic conditions.

  • I Substitution : Preferential reactivity due to higher electronegativity, enabling reactions with Grignard reagents or organometallics.

Cross-Coupling Reactions

Reaction Type Conditions Example Product Reference
Suzuki Coupling Pd catalyst, boronic acidAryl-substituted triazolopyridines
Sonogashira Pd catalyst, alkyneAlkynylated derivatives
Heck Reaction Pd catalyst, alkeneAlkenyl-functionalized compounds

Mechanistic Considerations

  • Regioselectivity : Substitution at position 6 (Cl) or 8 (I) depends on steric and electronic factors, with iodine typically more reactive.

  • Stability : Triazolopyridine cores are stable under cross-coupling conditions, enabling efficient functionalization .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives based on the [1,2,4]triazolo scaffold. For instance:

  • Case Study : A derivative of 6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine demonstrated potent antiproliferative activity against the MGC-803 cancer cell line. The compound induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels while modulating pro-apoptotic and anti-apoptotic proteins .

Table 1: Antiproliferative Activity of Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism of Action
This compoundMGC-8030.96Induces G0/G1 phase arrest; activates apoptosis pathways

Drug Discovery

The compound's structure allows for modifications that can enhance its efficacy as a drug candidate. Research has focused on its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy:

  • Findings : Inhibitors derived from the [1,2,4]triazolo scaffold showed promising results in boosting immune responses against tumors. These findings indicate that structural modifications can lead to compounds with improved selectivity and potency .

Table 2: IDO1 Inhibition Data

CompoundPotency (IC₅₀ μM)Selectivity Ratio
Triazolo derivative<0.5High vs. TDO and CYP enzymes

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

  • Metal Complexes : The compound can form complexes with metals like copper(II), which exhibit unique properties that can be utilized in catalysis and sensor development .

Table 3: Properties of Metal Complexes

Complex TypeMetalStabilityApplication
Copper(II) complexCu(II)HighCatalysis

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolopyridines are heavily influenced by substituents. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine Cl (C8), CH₃ (C6) C₇H₆ClN₃ 167.60 2155876-04-1
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine Br (C6), F (C8) C₆H₃BrFN₃ 220.02 Not specified
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (C8), Cl (C6) C₆H₃BrClN₃ 232.47 1433822-19-5
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Cl (C8), CF₃ (C6), NH₂ (C2) C₇H₄ClF₃N₄ 236.58 1206640-61-0

Key Observations :

  • Halogen Effects : Chlorine and bromine enhance electrophilicity and metabolic stability, while iodine (in the target compound) may increase molecular bulk and lipophilicity .
  • Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and nitro (NO₂) groups improve binding to target enzymes (e.g., acetolactate synthase in herbicides) .

Comparison of Bioactivity :

Compound Key Activity Mechanism/Application Reference
6-Chloro-8-iodo derivative Potential herbicide/antimicrobial Halogen-enhanced target binding
8-Chloro-6-methyl derivative Herbicidal ALS inhibition
8-Bromo-6-chloro derivative Intermediate for drug synthesis Bromine enables cross-coupling reactions

Market and Industrial Relevance

  • 8-Bromo Derivatives : Marketed for pharmaceutical intermediates, with projected growth in ALS inhibitors .
  • Discontinued Status of Target Compound: Limited commercial availability suggests challenges in scalability or regulatory approval .

Biological Activity

6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 1415314-22-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

The compound has the following chemical properties:

  • Molecular Formula : C6_6H3_3ClIN3_3
  • Molecular Weight : 279.47 g/mol
  • Purity : Typically around 97% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating notable efficacy:

  • Minimum Inhibitory Concentration (MIC) values were reported as follows:
    • Against Escherichia coli: MIC = 100 µg/mL
    • Against Staphylococcus aureus: MIC values ranged from 0.5 to 8 µg/mL .

These findings suggest that the compound exhibits strong antibacterial properties comparable to established antibiotics like ciprofloxacin.

Antifungal Activity

The compound also shows antifungal activity. In comparative studies, it was found to be effective against Candida albicans and other fungal strains, although specific MIC values were not detailed in the available literature .

Antiviral Activity

Molecular docking studies have indicated that this compound may inhibit viral proteases critical for viral replication. Specifically, it has shown potential as an inhibitor of SARS-CoV-2 transmembrane serine protease 2 (TMPRSS2), which is essential for the entry of the virus into host cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of halogen substituents (chlorine and iodine) appears to enhance its interaction with biological targets. SAR studies indicate that modifications in the triazole and pyridine rings significantly affect potency and selectivity against various pathogens .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various derivatives of triazolo-pyridines, including this compound. The results demonstrated high efficacy against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : Preliminary in vivo studies indicated low toxicity levels in animal models, suggesting a favorable safety profile for further development as a therapeutic agent .

Q & A

Q. Methodological Considerations :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Piperidine or potassium carbonate improves cyclization efficiency .
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization ensures purity .

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
CyclocondensationK₂CO₃, DMF, 8h, 80°C72–76%
HalogenationNIS (N-iodosuccinimide), CH₃CN, reflux58–65%

Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Basic Research Focus
Structural confirmation relies on:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.68–7.95 ppm, with NH signals around δ 9.92–11.56 ppm. Carbonitrile (C≡N) carbons resonate at ~115–120 ppm .
  • IR Spectroscopy : Peaks at 2211–2215 cm⁻¹ (C≡N stretch) and 1682–1710 cm⁻¹ (C=O stretch) confirm functional groups .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.35 Å) and dihedral angles between fused rings (e.g., 55.6°–72.6°) .

Q. Table 2: Key Spectroscopic Data for Triazolopyridine Derivatives

TechniqueDiagnostic Peaks/DataSignificanceReference
¹H NMRδ 6.68–7.73 (aromatic H), δ 9.92 (NH)Confirms aromaticity and NH presence
IR2211 cm⁻¹ (C≡N), 1682 cm⁻¹ (C=O)Validates nitrile and carbonyl groups
XRDDihedral angle: 72.6° (carboxylate vs. core)Reveals molecular planarity

How can researchers optimize halogenation reactions to minimize byproducts in 6-Chloro-8-iodo-triazolopyridine synthesis?

Advanced Research Focus
Halogenation efficiency depends on:

  • Electrophilic Source : N-Iodosuccinimide (NIS) selectively introduces iodine at the 8-position in CH₃CN under reflux .
  • Temperature Control : Excess heat promotes side reactions (e.g., dehalogenation). Optimal ranges: 60–80°C .
  • Catalyst Screening : Copper(I) iodide enhances regioselectivity in metal-free protocols .

Q. Troubleshooting :

  • Byproduct Identification : Use LC-MS or TLC to detect impurities (e.g., dihalogenated derivatives).
  • Solvent Polarity : Higher polarity (e.g., DMF vs. CH₃CN) reduces halogen scrambling .

How should researchers address discrepancies in NMR data during structural elucidation?

Advanced Research Focus
Common discrepancies arise from:

  • Tautomerism : Prototropic shifts in triazole rings cause signal splitting. Use variable-temperature NMR to stabilize tautomers .
  • Impurity Interference : Recrystallize samples (e.g., ethanol/hexane mixtures) or employ preparative HPLC .
  • Dynamic Effects : Slow conformational exchange broadens NH peaks. Deuteration (D₂O) confirms exchangeable protons .

Q. Validation Strategies :

  • 2D NMR (COSY, HSQC) : Correlates ¹H-¹³C signals to resolve overlapping peaks .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .

What strategies enhance the biological activity of 6-Chloro-8-iodo-triazolopyridine derivatives?

Advanced Research Focus
Structure-activity relationship (SAR) studies suggest:

  • Substituent Engineering : Electron-withdrawing groups (e.g., -CN, -CF₃) at the 6- and 8-positions improve binding to kinase targets .
  • Spirocyclic Modifications : Introducing spiro[cyclohexane] moieties increases metabolic stability .
  • Multi-Component Reactions : Copper-catalyzed radical cyclization generates fluorescent probes with high quantum yields (e.g., Φ = 0.82) for cellular imaging .

Q. Table 3: Bioactivity Optimization via Structural Modifications

ModificationBiological OutcomeReference
8-CN substitutionEnhanced kinase inhibition (IC₅₀: 12 nM)
Spiro[cyclohexane]Improved half-life (t₁/₂: >8h in plasma)

How can solubility challenges be mitigated for in vivo studies of halogenated triazolopyridines?

Q. Advanced Research Focus

  • Co-solvent Systems : Use DMSO:PEG-400 (1:4 v/v) for intraperitoneal administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
  • Pro-drug Synthesis : Esterify carboxylate groups (e.g., ethyl esters) to improve lipophilicity .

Q. Methodological Note :

  • Sonication : Heat samples to 37°C and sonicate (30 min) to dissolve aggregates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.